3-(aminomethyl)-N-methylpyridin-2-amine
Overview
Description
3-(aminomethyl)-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential antitumor, antifungal, and antibacterial activities. These synthesized compounds, including derivatives similar to "3-(aminomethyl)-N-methylpyridin-2-amine," were studied using X-Ray crystallography and theoretical physical and chemical property calculations to understand their bioactivity origin (Titi et al., 2020).
- Research on 2-Amino-6-methylpyridinium cations demonstrates their potential in forming stable complexes with various anions, shedding light on the molecular structures and hydrogen bonding capabilities of pyridine derivatives, which could be relevant for "this compound" based compounds (Babu et al., 2014).
- Derivatives of 3-Amino-2-methylpyridine, a structure closely related to "this compound," have been identified as ligands for the BAZ2B bromodomain, offering insights into the development of novel therapeutics through automatic docking and protein crystallography validation (Marchand et al., 2016).
Bioactivity and Material Science
- The synthesis of N-aminomethyl derivatives of ethosuximide and pufemide, which are structurally related to "this compound," demonstrated antioxidant activity. This study illustrates the potential for derivatives of "this compound" in medical and biochemical applications, highlighting their effects on blood coagulation systems (Hakobyan et al., 2020).
Catalysis and Synthetic Applications
- The development of aminomethylation reactions via catalyst- and oxidant-free conditions using "this compound" related compounds underscores their role in creating aminomethylated imidazopyridines, showcasing the compound's utility in green chemistry and synthesis (Zhuoliang et al., 2021).
- Research on catalytic reactions directed by a structurally well-defined aminomethyl cyclopalladated complex, related to "this compound," highlights the complex's utility in synthesizing N-containing molecules through C-C bond construction, offering new methodologies in organic synthesis and the development of pharmaceuticals (Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(aminomethyl)-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYVKGUNRCIJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120182-89-0 | |
Record name | 3-(aminomethyl)-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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